molecular formula C24H27N5O2S B2777535 7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-34-6

7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2777535
CAS RN: 1021209-34-6
M. Wt: 449.57
InChI Key: VHCCYOOHPXRUDI-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality 7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rearrangement and Synthesis

Research on similar triazolopyrimidines indicates that these compounds can undergo interesting chemical transformations. For example, Lashmanova et al. (2019) explored the rearrangement of thiazolopyrimidines into triazolopyrimidines, which could be relevant for the synthesis of novel compounds with potential biological activities (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Antimicrobial and Antituberculosis Activity

Titova et al. (2019) synthesized structural analogs of antituberculous agents based on the triazolopyrimidine scaffold, indicating the potential of such compounds in developing new antimicrobial agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Biological and Antioxidant Activity

Gilava et al. (2020) investigated the biological and antioxidant activities of triazolopyrimidines, demonstrating the utility of such compounds in medicinal chemistry and as potential therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).

Synthesis and Antimicrobial Evaluation

Further research into triazolopyrimidines, such as the work by El-Agrody et al. (2000) and Mohamed (2021), focuses on synthesizing novel compounds and evaluating their antimicrobial properties, suggesting the chemical framework's relevance in discovering new antibacterial and antifungal agents (El-Agrody, El-Hakim, El-latif, Fakery, El-Sayed, & El-Ghareab, 2000); (Mohamed, 2021).

Chemical Structure and Reactivity

Studies on the synthesis, structural characterization, and reactivity of triazolopyrimidines, such as those by Shikhaliev et al. (2008), provide foundational knowledge for understanding the chemical behavior of such compounds and designing further functionalized derivatives with specific properties (Shikhaliev, Krylski, Potapov, Nefedov, & Sidorenko, 2008).

properties

IUPAC Name

7-(4-ethoxyphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-5-31-18-13-11-17(12-14-18)21-20(22(30)26-19-10-8-7-9-15(19)3)16(4)25-23-27-24(32-6-2)28-29(21)23/h7-14,21H,5-6H2,1-4H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCCYOOHPXRUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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